molecular formula C6H3F3INO B1313341 5-Iodo-3-(trifluoromethyl)pyridin-2-OL CAS No. 887707-23-5

5-Iodo-3-(trifluoromethyl)pyridin-2-OL

Cat. No.: B1313341
CAS No.: 887707-23-5
M. Wt: 288.99 g/mol
InChI Key: ACMILMILHHLANU-UHFFFAOYSA-N
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Description

5-Iodo-3-(trifluoromethyl)pyridin-2-OL: is a heterocyclic organic compound with the molecular formula C6H3F3INO. It is a derivative of pyridine, characterized by the presence of iodine and trifluoromethyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-3-(trifluoromethyl)pyridin-2-OL typically involves the iodination of 3-(trifluoromethyl)pyridin-2-OL. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the desired position on the pyridine ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 3-(trifluoromethyl)pyridin-2-OL with an azide group replacing the iodine .

Scientific Research Applications

Chemistry: 5-Iodo-3-(trifluoromethyl)pyridin-2-OL is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its derivatives may exhibit biological activities such as antimicrobial or anticancer properties .

Industry: In the agrochemical industry, it is used in the synthesis of pesticides and herbicides. Its fluorinated structure enhances the stability and efficacy of these compounds .

Mechanism of Action

The mechanism of action of 5-Iodo-3-(trifluoromethyl)pyridin-2-OL and its derivatives depends on the specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

  • 5-Fluoro-3-iodo-pyridin-2-OL
  • 6-Iodo-5-methoxypyridin-3-OL
  • 2-Iodo-5-trifluoromethyl-pyridine
  • 5-Iodo-3-methyl-pyridin-2-ylamine

Uniqueness: 5-Iodo-3-(trifluoromethyl)pyridin-2-OL is unique due to the presence of both iodine and trifluoromethyl groups on the pyridine ring. This combination imparts distinct electronic and steric properties, making it a versatile intermediate in organic synthesis. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications .

Properties

IUPAC Name

5-iodo-3-(trifluoromethyl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F3INO/c7-6(8,9)4-1-3(10)2-11-5(4)12/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACMILMILHHLANU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=C1I)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F3INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20468007
Record name 5-Iodo-3-(trifluoromethyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20468007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887707-23-5
Record name 5-Iodo-3-(trifluoromethyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20468007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-iodo-3-(trifluoromethyl)pyridin-2-ol
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